5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2'-bithiophene]-5-carbaldehyde
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Overview
Description
5’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2’-bithiophene]-5-carbaldehyde is a complex organic compound that features a bithiophene core with a boronate ester and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2’-bithiophene]-5-carbaldehyde typically involves the borylation of a bithiophene derivative. One common method is the Suzuki-Miyaura coupling reaction, where a bithiophene derivative is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
5’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2’-bithiophene]-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Palladium catalysts, bases like potassium carbonate (K₂CO₃), solvents like THF or DMF.
Major Products
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Various substituted bithiophene derivatives.
Scientific Research Applications
5’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2’-bithiophene]-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for use in drug delivery systems and as a component in diagnostic tools.
Mechanism of Action
The mechanism by which 5’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2’-bithiophene]-5-carbaldehyde exerts its effects is primarily through its electronic properties. The bithiophene core provides a conjugated system that facilitates electron transport, making it suitable for use in electronic devices. The boronate ester group can undergo transmetalation reactions, which are crucial in cross-coupling reactions. The aldehyde group can participate in various chemical transformations, adding to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Methoxypyridine-5-boronic acid pinacol ester
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness
5’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2’-bithiophene]-5-carbaldehyde is unique due to its combination of a bithiophene core with both a boronate ester and an aldehyde functional group. This combination provides a versatile platform for various chemical reactions and applications in materials science, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H17BO3S2 |
---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C15H17BO3S2/c1-14(2)15(3,4)19-16(18-14)13-8-7-12(21-13)11-6-5-10(9-17)20-11/h5-9H,1-4H3 |
InChI Key |
GYVOXEOJJKSXKT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=C(S3)C=O |
Origin of Product |
United States |
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